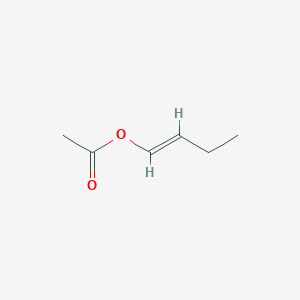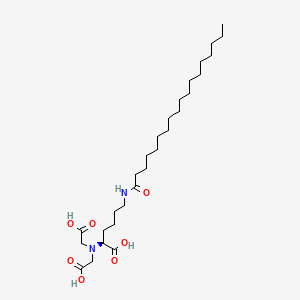![molecular formula C10H18O3 B13826826 (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[222]octane-5,6-diol is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[222]octane core with two hydroxyl groups at positions 5 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.
Cyclization: A key step involves the cyclization of the starting material to form the bicyclic core. This can be achieved through intramolecular reactions facilitated by catalysts or specific reaction conditions.
Hydroxylation: The introduction of hydroxyl groups at positions 5 and 6 is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Camphor: Shares a similar bicyclic structure but lacks the hydroxyl groups.
Borneol: Another bicyclic compound with hydroxyl groups, but differs in the position and configuration of these groups.
Isoborneol: Similar to borneol but with a different stereochemistry.
Uniqueness: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-5-10(3,13-9)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7?,8?,10+/m1/s1 |
InChI-Schlüssel |
ZYIMYSPLJFAHIA-NSDNXHHOSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C(C1O)O)C(O2)(C)C |
Kanonische SMILES |
CC1(C2CCC(O1)(C(C2O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


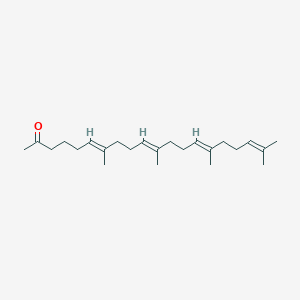
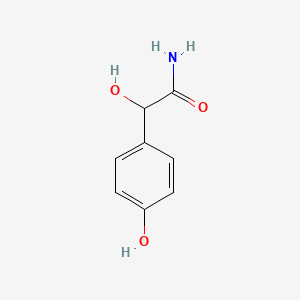
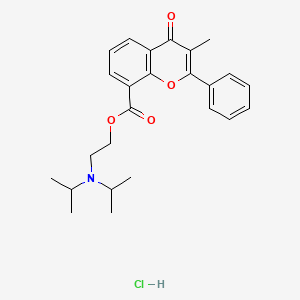
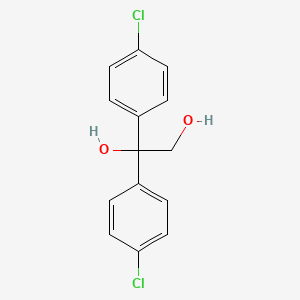
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)

![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)

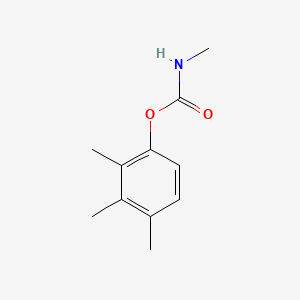
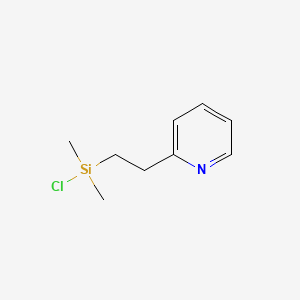
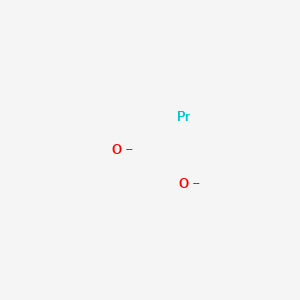
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
